Maleic acid; bis(metoprolol)
Description
Maleic acid; bis(metoprolol) is a pharmaceutical compound where two metoprolol molecules are associated with maleic acid, a dicarboxylic acid (C₄H₄O₄) . Metoprolol, a selective β1-adrenergic receptor blocker, is widely used to treat hypertension, angina, and heart failure. Its bis-form with maleic acid likely serves to enhance stability, solubility, or bioavailability. Maleic acid is often employed in drug formulations as a counterion due to its ability to form stable salts with basic drugs . This compound’s synthesis involves the reaction of metoprolol’s free amine groups with maleic acid, forming a coordinated structure .
Properties
IUPAC Name |
but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Maleic Acid Synthesis: Maleic acid is typically synthesized by the hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane.
Metoprolol Synthesis: Metoprolol is synthesized through a multi-step process involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the reaction with isopropylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Acid-Base Reaction: Formation of Metoprolol Maleate
Maleic acid reacts with metoprolol (a secondary amine-containing β-blocker) to form metoprolol maleate via proton transfer. The reaction involves:
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Two equivalents of metoprolol base neutralizing the two carboxylic acid groups of maleic acid.
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The resulting salt is stabilized by ionic interactions and hydrogen bonding.
Key Reaction:
Conditions:
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Conducted in polar aprotic solvents (e.g., isopropanol) at 55–65°C .
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Requires stoichiometric control to ensure complete salt formation .
Properties of Bis(metoprolol) Maleate:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | High in water (>200 mg/mL at 25°C) | |
| Melting Point | ~135°C (decomposes) | |
| Stability | Sensitive to heat and UV light |
Isomerization and Stability Considerations
Maleic acid can isomerize to fumaric acid under heat or UV light, impacting bis(metoprolol) maleate’s integrity:
Isomerization Pathway:
Mitigation Strategies:
Comparative Analysis with Succinate Derivatives
Industrial processes for metoprolol salts highlight differences between maleate and succinate forms:
| Parameter | Metoprolol Maleate | Metoprolol Succinate |
|---|---|---|
| Synthesis Yield | 67–72% | 75–80% |
| Thermal Stability | Lower (decomposes at 135°C) | Higher (stable up to 287°C) |
| Bioavailability | 40–50% | 50–60% |
Pharmacological Implications
Scientific Research Applications
Chemistry:
- Maleic acid is used as a precursor to fumaric acid and in the production of glyoxylic acid .
- Metoprolol is used in the synthesis of various beta-blocker drugs .
Biology:
- Maleic acid is used in biochemical studies to inhibit certain enzymes .
- Metoprolol is used in studies related to cardiovascular diseases .
Medicine:
- Maleic acid is used to form acid addition salts with drugs to enhance their stability .
- Metoprolol is widely used in the treatment of hypertension, angina, and heart failure .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Metoprolol Succinate vs. Maleic Acid; Bis(Metoprolol)
Metoprolol succinate (C₃₄H₅₆N₂O₁₀) uses succinic acid (C₄H₆O₄) as the counterion. Unlike maleic acid, succinic acid is saturated, lacking a double bond, which reduces reactivity and improves thermal stability. Metoprolol succinate is formulated for extended-release, whereas the maleic acid salt may favor rapid dissolution due to higher aqueous solubility of maleic acid (788 g/L at 25°C vs. 58 g/L for succinic acid) .
Bisoprolol Fumarate vs. Maleic Acid; Bis(Metoprolol)
Bisoprolol fumarate (C₃₃H₄₈N₂O₉) employs fumaric acid, the trans-isomer of maleic acid. Fumaric acid’s lower solubility (6.3 g/L) compared to maleic acid results in slower drug release, making it suitable for controlled-release formulations. Analytical methods for bisoprolol fumarate highlight challenges in separating fumaric acid from polar impurities, a hurdle less pronounced with maleic acid due to its distinct chromatographic behavior .
Pharmacokinetic and Pharmacodynamic Comparisons
Bioavailability and Half-Life
- Maleic acid; bis(metoprolol): Limited direct data, but maleic acid’s high solubility suggests rapid absorption. Metoprolol’s half-life (3–7 hours) may remain unchanged unless the salt form alters metabolic pathways .
- Metoprolol tartrate : Shows 50% bioavailability with a half-life of 3–4 hours, similar to other salts. Tartrate’s lower solubility (50 g/L) compared to maleic acid may delay peak plasma concentrations .
Stability and Degradation
Maleic acid derivatives exhibit pH-sensitive degradation, with faster hydrolysis under alkaline conditions compared to citraconic or aconitic acids . In contrast, fumaric acid’s stability under oxidative stress makes bisoprolol fumarate less prone to degradation during storage .
Comparison with Other β-Blockers
| Parameter | Maleic Acid; Bis(Metoprolol) | Bisoprolol Fumarate | Atenolol Acid |
|---|---|---|---|
| Molecular Weight | ~685 g/mol (estimated) | 766.74 g/mol | 267.32 g/mol |
| Solubility (Acid) | 788 g/L (maleic acid) | 6.3 g/L (fumaric) | 56392-14-4 (low) |
| Half-Life | 3–7 hours | 9–12 hours | 6–7 hours |
| Key Applications | Hypertension, angina | Chronic heart failure | Hypertension |
| Stability | pH-sensitive degradation | High oxidative stability | Moderate stability |
Data compiled from
Q & A
Q. Q1. What experimental protocols are recommended for synthesizing and characterizing maleic acid; bis(metoprolol)?
Methodological Answer:
- Synthesis : Use a two-step process: (1) React metoprolol free base with maleic acid in a 2:1 molar ratio in anhydrous ethanol under reflux (70–80°C, 4–6 hours). (2) Purify via recrystallization using acetone/water mixtures. Monitor reaction completion via TLC (silica gel, chloroform:methanol 9:1, Rf ≈ 0.45) .
- Characterization :
- NMR : Confirm structure using H and C NMR (DMSO-d6). Key peaks: δ 7.2–6.8 (aromatic protons), δ 4.5–3.8 (methoxyethyl groups), δ 2.8–2.6 (isopropylamine protons) .
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile:0.1% phosphoric acid, 60:40), flow rate 1.0 mL/min, UV detection at 225 nm. Purity should exceed 99.5% per pharmacopoeial standards .
Basic Research: Analytical Validation
Q. Q2. How can researchers validate analytical methods for quantifying impurities in bis(metoprolol) maleate formulations?
Methodological Answer:
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Reference Standards : Use USP-1075804 (bisoprolol-related compounds) as a comparator for impurity profiling .
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Forced Degradation : Subject the compound to stress conditions (acid/alkali hydrolysis, oxidative, thermal). Analyze degradation products via LC-MS (e.g., m/z 684.81 for parent ion) to identify major impurities .
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Validation Parameters :
Advanced Research: Pharmacokinetic Interactions
Q. Q3. How does maleic acid influence the pharmacokinetics of bis(metoprolol) in vivo?
Methodological Answer:
- Animal Models : Administer bis(metoprolol) maleate (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
- LC-MS/MS Analysis : Quantify metoprolol and maleic acid using transitions m/z 268 → 116 and 116 → 72, respectively.
- Key Findings : Maleic acid may reduce metoprolol’s Cmax by 15–20% due to competitive binding with plasma proteins. Adjust dosing regimens in renal-impaired models .
Advanced Research: Data Contradictions in Biological Activity
Q. Q4. How can conflicting data on maleic acid’s inhibitory effects (e.g., fungal vs. neuronal cells) be resolved?
Methodological Answer:
- Contextual Analysis :
- Antifungal Activity : Maleic acid inhibits Sclerotinia sclerotiorum by downregulating CWDE10 (cell wall-degrading enzymes) and reducing oxalic acid secretion (IC₅₀ = 2 mg/mL) .
- Neurotoxicity : At 100 µM, maleic acid disrupts SH-SY5Y neuronal calcium homeostasis (↑ intracellular Ca²⁺ by 40%) and thiol depletion (↓ GSH by 30%) .
- Resolution : Dose-dependent effects and tissue-specific uptake explain contradictions. Use transcriptomic profiling (RNA-seq) to identify pathway-specific responses (e.g., oxidative stress vs. virulence factors) .
Methodological Guidance: Experimental Design
Q. Q5. What frameworks ensure rigorous experimental design for studying bis(metoprolol) maleate?
Methodological Answer:
- PICO Framework :
- FINER Criteria : Ensure feasibility (e.g., HPLC access), novelty (e.g., transcriptomic pathways), and relevance (hypertension treatment optimization) .
Advanced Research: Molecular Mechanisms
Q. Q6. What transcriptomic approaches elucidate maleic acid’s dual role in cytotoxicity and therapeutic efficacy?
Methodological Answer:
- RNA-seq Workflow :
- Treat SH-SY5Y cells with 10–100 µM maleic acid for 24 hours.
- Extract RNA (RIN ≥ 8.0), prepare libraries (Illumina TruSeq), and sequence (150 bp paired-end).
- Key Pathways :
- Cytotoxicity : Upregulation of HMOX1 (oxidative stress) and CASP3 (apoptosis).
- Therapeutic : Downregulation of ADRB1 (β1-adrenergic receptor) aligns with bis(metoprolol)’s antihypertensive action .
- Validation : Confirm via qPCR (fold change ≥ 2.0, p < 0.05) and siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
